molecular formula C11H10BrNS B8713264 2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide CAS No. 64225-37-2

2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide

Cat. No. B8713264
Key on ui cas rn: 64225-37-2
M. Wt: 268.17 g/mol
InChI Key: LDIQYTLLPVOKCA-UHFFFAOYSA-M
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Patent
US04115122

Procedure details

14.9 g of 2-methylbenzothiazole and 12.5 g of propargyl bromide were heated at 80 to 100° C on a hot water bath for 3 hours. The precipitated crystals were washed with acetone to obtain 18.5 g of 2-methyl-3-propargylbenzothiazolium bromide, m.p. 214°- 215° C.
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH2:11]([Br:14])[C:12]#[CH:13]>>[Br-:14].[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N+:6]=1[CH2:13][C:12]#[CH:11] |f:2.3|

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
CC=1SC2=C(N1)C=CC=C2
Name
Quantity
12.5 g
Type
reactant
Smiles
C(C#C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The precipitated crystals were washed with acetone

Outcomes

Product
Name
Type
product
Smiles
[Br-].CC=1SC2=C([N+]1CC#C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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